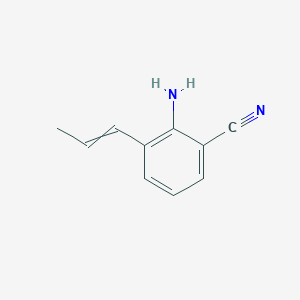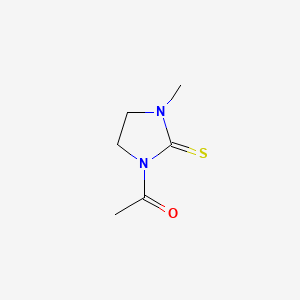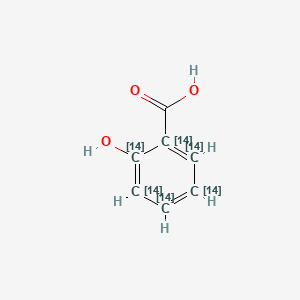
4,4'-(1,8-Octanediyl)dioxydibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is an organic compound with the molecular formula C22H26O4 It is characterized by the presence of two benzaldehyde groups connected by an octanediyl chain through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,8-dibromooctane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybenzaldehyde attack the bromine atoms of 1,8-dibromooctane, forming the ether linkages and yielding the desired product.
Industrial Production Methods
Industrial production of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and the addition of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4,4’-(1,8-Octanediyl)dioxydibenzoic acid.
Reduction: 4,4’-(1,8-Octanediyl)dioxydibenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through its aldehyde groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include enzyme inhibition, protein modification, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,6-Hexanediyl)dioxydibenzaldehyde: Similar structure but with a shorter hexanediyl chain.
4,4’-(1,10-Decanediyl)dioxydibenzaldehyde: Similar structure but with a longer decanediyl chain.
4,4’-(1,8-Octanediyl)dioxybenzophenone: Similar structure but with a ketone group instead of aldehyde groups.
Uniqueness
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is unique due to its specific octanediyl chain length and the presence of two aldehyde groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
111029-50-6 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[8-(2-formylphenoxy)octoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O4/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14,17-18H,1-4,9-10,15-16H2 |
InChI-Schlüssel |
YHGVQYTZPXCUGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCCCCCCCCOC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


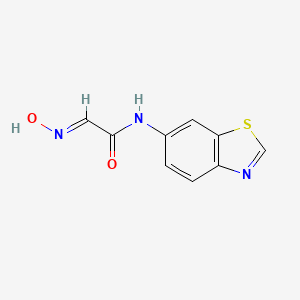
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
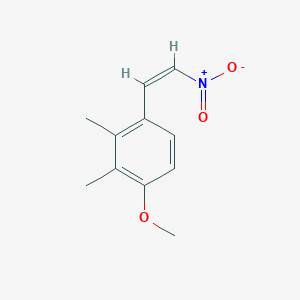
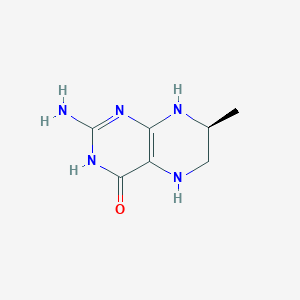
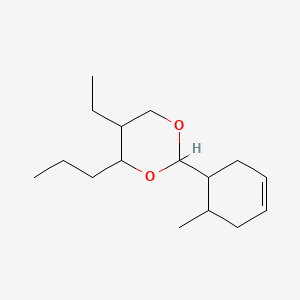
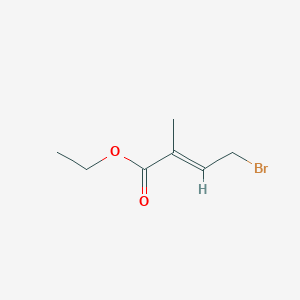

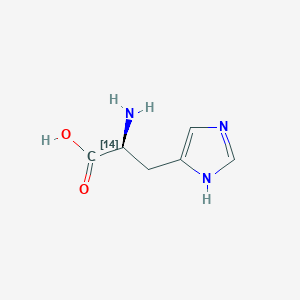

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

